1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol
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Overview
Description
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol is an organic compound with a complex structure that includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol typically involves multi-step organic reactions. One common method involves the coupling of 4-methylphenyl and phenyl groups through a series of reactions that include halogenation, Grignard reactions, and subsequent coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of methylphenyl groups.
1,4-Bis(4-methylphenyl)isoquinoline: Contains isoquinoline rings instead of diphenylbut-2-yne structure.
Uniqueness
1,4-Bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol is unique due to its combination of multiple aromatic rings and hydroxyl groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
112091-93-7 |
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Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1,4-bis(4-methylphenyl)-1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C30H26O2/c1-23-13-17-27(18-14-23)29(31,25-9-5-3-6-10-25)21-22-30(32,26-11-7-4-8-12-26)28-19-15-24(2)16-20-28/h3-20,31-32H,1-2H3 |
InChI Key |
ZCAGYEIKPWSBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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